molecular formula C9H16N4O5 B3254362 H-Gly-Gly-Ala-Gly-OH CAS No. 23654-88-8

H-Gly-Gly-Ala-Gly-OH

Cat. No.: B3254362
CAS No.: 23654-88-8
M. Wt: 260.25 g/mol
InChI Key: WOJJIRYPFAZEPF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Gly-Gly-Ala-Gly-OH is a tetrapeptide consisting of glycine, glycine, alanine, and glycine residues Peptides like this one are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Ala-Gly-OH typically involves the stepwise coupling of protected amino acids. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Protection: Protecting the amino group of glycine with a tert-butyloxycarbonyl (Boc) group.

    Coupling: Using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to couple the protected glycine to the resin.

    Deprotection: Removing the Boc group with trifluoroacetic acid (TFA).

    Repetition: Repeating the protection, coupling, and deprotection steps for each subsequent amino acid (glycine, alanine, glycine).

    Cleavage: Cleaving the completed peptide from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, environmentally conscious methods, such as in-water peptide synthesis using Boc-protected amino acids, are being developed to reduce the use of organic solvents .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Ala-Gly-OH: can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidizing specific amino acid residues, such as the alanine residue, under oxidative conditions.

    Substitution: Substituting amino acid residues with other functional groups or amino acids using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Using reagents like carbodiimides for coupling reactions.

Major Products Formed

    Hydrolysis: Produces individual amino acids (glycine, alanine).

    Oxidation: Forms oxidized derivatives of the peptide.

    Substitution: Results in modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Gly-Gly-Ala-Gly-OH: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Gly-Gly-Ala-Gly-OH depends on its specific application. In biochemistry, it may interact with enzymes or receptors, influencing biochemical pathways. In materials science, its self-assembly properties enable the formation of hydrogels through non-covalent interactions like hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

H-Gly-Gly-Ala-Gly-OH: can be compared with other similar peptides, such as:

    Gly-Gly: A dipeptide with simpler structure and fewer applications.

    Ala-Gly: Another dipeptide with different properties and uses.

    Gly-Ala-Gly: A tripeptide with intermediate complexity.

The uniqueness of This compound lies in its specific sequence, which imparts distinct biochemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-5(9(18)12-4-8(16)17)13-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJJIRYPFAZEPF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Gly-Gly-Ala-Gly-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Gly-Ala-Gly-OH
Reactant of Route 3
Reactant of Route 3
H-Gly-Gly-Ala-Gly-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-Gly-Ala-Gly-OH
Reactant of Route 5
Reactant of Route 5
H-Gly-Gly-Ala-Gly-OH
Reactant of Route 6
H-Gly-Gly-Ala-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.